Cas no 108351-20-8 (Mulundocandin (9CI))

Mulundocandin (9CI) structure
Mulundocandin (9CI) structure
Product Name:Mulundocandin (9CI)
CAS-nummer:108351-20-8
MF:C48H77N7O16
MW:1008.1622941494
CID:144446
PubChem ID:121225706
Update Time:2026-05-14

Mulundocandin (9CI) Chemische en fysische eigenschappen

Naam en identificatie

    • Mulundocandin (9CI)
    • Mulundocandin
    • Echinocandin B, 1-(4,5-dihydroxy-N-(12-methyl-1-oxotetradecyl)ornithine)-5-serine-
    • Echinocandin B, 1-(4,5-dihydroxy-N2-(12-methyl-1-oxotetradecyl)ornithine)-5-serine-
    • N-{23-[1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-2,11,12,15-tetrahydroxy-6-(1-hydroxyethyl)-20-(hydroxymethyl)-16-methyl-5,8,14,19,22,25-hexaoxotetracosahydro-1H-dipyrrolo[2,1-c:2',1'-l][1,4,7,10,13,16]hexaazacyclohenicosin-9-yl}-12-methyltetradecanamide
    • LGZ0KKQ79A
    • 108351-20-8
    • UNII-LGZ0KKQ79A
    • Q27282978
    • L-PROLINE, (4R,5R)-4,5-DIHYDROXY-N2-(12-METHYL-1-OXOTETRADECYL)-L-ORNITHYL-L-THREONYL-TRANS-4-HYDROXY-L-PROLYL-(S)-4-HYDROXY-4-(4-HYDROXYPHENYL)-L-THREONYL-L-SERYL-3-HYDROXY-4-METHYL-, CYCLIC (6->1)-PEPTIDE, (2.ALPHA.,3.BETA.,4.BETA.)-
    • (12S)-N-[(3R,6S,9S,11S,15R,18S,20S,21S,24R,25R,26R)-6-[(1R,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-15-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-12-methyltetradecanamide
    • CHEBI:222318
    • Inchi: InChI=1S/C48H77N7O16/c1-5-25(2)14-12-10-8-6-7-9-11-13-15-35(61)49-31-21-34(60)44(67)53-46(69)38-39(62)26(3)22-55(38)47(70)32(24-56)50-45(68)37(41(64)40(63)28-16-18-29(58)19-17-28)52-43(66)33-20-30(59)23-54(33)48(71)36(27(4)57)51-42(31)65/h16-19,25-27,30-34,36-41,44,56-60,62-64,67H,5-15,20-24H2,1-4H3,(H,49,61)(H,50,68)(H,51,65)(H,52,66)(H,53,69)
    • InChI-sleutel: WUPSJTQKGFMDON-UHFFFAOYSA-N
    • LACHT: CCC(CCCCCCCCCCC(NC1CC(O)C(O)NC(=O)C2C(C(CN2C(=O)C(CO)NC(=O)C(C(C(C2=CC=C(O)C=C2)O)O)NC(=O)C2CC(CN2C(=O)C(C(O)C)NC1=O)O)C)O)=O)C

Berekende eigenschappen

  • Exacte massa: 1007.54301
  • Monoisotopische massa: 1007.54267939g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 14
  • Aantal waterstofbondacceptatoren: 16
  • Zware atoomtelling: 71
  • Aantal draaibare bindingen: 18
  • Complexiteit: 1770
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 13
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.7
  • Topologisch pooloppervlak: 368Ų

Experimentele eigenschappen

  • PSA: 368.19

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